An In-depth Technical Guide to 2-Methyl-2-(quinolin-6-yl)propanoic acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Methyl-2-(quinolin-6-yl)propanoic acid: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-(quinolin-6-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and leverages extensive data from structurally related quinoline derivatives to offer insights into its chemical characteristics, potential synthetic routes, and likely biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar molecules.
Introduction to the Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Quinoline derivatives have been successfully developed into drugs for treating a wide array of diseases, including cancer, malaria, bacterial and fungal infections, and inflammatory conditions.[4] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The incorporation of a propanoic acid moiety, as seen in 2-Methyl-2-(quinolin-6-yl)propanoic acid, introduces a carboxylic acid functional group that can significantly influence the molecule's solubility, metabolic stability, and interactions with biological targets.
Chemical Structure and Physicochemical Properties
2-Methyl-2-(quinolin-6-yl)propanoic acid is a chiral molecule with the chemical formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[5] The structure features a quinoline ring substituted at the 6-position with a 2-methylpropanoic acid group.
Structural Diagram
Caption: Chemical structure of 2-Methyl-2-(quinolin-6-yl)propanoic acid.
Physicochemical Properties
While experimental data for 2-Methyl-2-(quinolin-6-yl)propanoic acid is not extensively available, some predicted properties provide initial insights into its behavior.
| Property | Value | Source |
| CAS Number | 1022283-51-7 | [3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [5] |
| Molecular Weight | 215.25 g/mol | [5] |
| Predicted Boiling Point | 387.6 ± 17.0 °C | [5] |
| Predicted Density | 1.208 ± 0.06 g/cm³ | [5] |
| SMILES | OC(=O)C(c1ccc2c(c1)cccn2)(C)C | [3] |
Synthesis Strategies
Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the C-C bond between the quinoline ring and the propanoic acid moiety. This suggests a coupling reaction between a 6-substituted quinoline (e.g., 6-bromoquinoline) and a suitable propanoic acid precursor.
Caption: Retrosynthetic analysis of 2-Methyl-2-(quinolin-6-yl)propanoic acid.
Proposed Synthetic Protocol
A potential synthetic route could involve a multi-step process, such as the one described for the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, which starts from a substituted isatin.[1] Another viable approach could be the direct methylation of a quinolinylacetic acid derivative.[6]
Exemplary Protocol for the Synthesis of a Related Arylpropionic Acid:
The following protocol for the synthesis of 2-phenylpropionic acid illustrates a general method that could be adapted.[6]
-
Methylation of Arylacetonitrile:
-
In a suitable autoclave, combine the starting arylacetonitrile, dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃) in a 1:16:2 molar ratio.
-
Heat the mixture to over 180°C and monitor the reaction by gas chromatography until completion.
-
After cooling, release the pressure and transfer the reaction mixture to a separatory funnel.
-
Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and remove the solvent under reduced pressure.
-
-
Hydrolysis to the Carboxylic Acid:
-
To the crude 2-arylpropionitrile, add an aqueous solution of sodium hydroxide (10%).
-
Reflux the mixture until the hydrolysis is complete, as monitored by thin-layer chromatography or gas chromatography.
-
After cooling, wash the solution with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with diethyl ether, wash with water, and dry over sodium sulfate.
-
Remove the solvent and purify the final product by distillation or recrystallization.
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Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Methyl-2-(quinolin-6-yl)propanoic acid are not available, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds like 2-methylpropanoic acid.[5][7][8][9][10][11]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methine proton of the propanoic acid moiety, and the methyl protons. The chemical shifts and coupling patterns of the quinoline protons would be characteristic of a 6-substituted quinoline. The methyl groups would likely appear as a doublet, coupled to the methine proton, which in turn would appear as a quartet. The carboxylic acid proton would be a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 170-180 ppm). The aromatic carbons of the quinoline ring would appear in the range of 120-150 ppm. The aliphatic carbons of the 2-methylpropyl group would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.[7] A strong carbonyl (C=O) stretching absorption would be expected around 1700-1725 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons, as well as characteristic C=C and C=N stretching bands for the quinoline ring in the fingerprint region.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (COOH), leading to a significant fragment ion. Other fragmentations could involve the cleavage of the propanoic acid side chain.
Potential Biological Activities and Therapeutic Applications
The biological profile of 2-Methyl-2-(quinolin-6-yl)propanoic acid has not been explicitly reported. However, the well-documented activities of other quinoline derivatives provide a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[12] The presence of the quinoline scaffold in the target molecule suggests that it could be investigated for its antiproliferative effects against various cancer cell lines.
Antimicrobial Activity
The quinoline ring is a core component of several antibacterial and antifungal agents.[1][13] For instance, certain quinoline-derived propionic acid esters have shown activity against Helicobacter pylori.[13] Therefore, 2-Methyl-2-(quinolin-6-yl)propanoic acid and its derivatives could be promising candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
Some quinoline carboxylic acids have exhibited significant anti-inflammatory properties.[13] The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) that contain an arylpropionic acid moiety (e.g., ibuprofen, naproxen) further suggests that 2-Methyl-2-(quinolin-6-yl)propanoic acid could possess anti-inflammatory activity.
Antimalarial Activity
Historically, quinoline alkaloids like quinine have been cornerstone treatments for malaria. Synthetic quinoline derivatives, such as chloroquine and mefloquine, continue to be important antimalarial drugs.[12] This historical success makes the quinoline scaffold a continued area of interest for the discovery of new antimalarial agents.
Future Directions and Conclusion
2-Methyl-2-(quinolin-6-yl)propanoic acid represents an intriguing molecule at the intersection of the well-established therapeutic potential of the quinoline scaffold and the favorable pharmacokinetic properties often associated with arylpropionic acids. While specific experimental data on this compound is currently scarce, the available information on related structures strongly suggests its potential as a lead compound in various drug discovery programs.
Future research should focus on:
-
The development and optimization of a reliable synthetic route for 2-Methyl-2-(quinolin-6-yl)propanoic acid.
-
Comprehensive spectroscopic and physicochemical characterization of the purified compound.
-
In-depth evaluation of its biological activities through a battery of in vitro and in vivo assays, targeting cancer, microbial infections, and inflammation.
-
Exploration of structure-activity relationships (SAR) through the synthesis and testing of related analogues.
This technical guide, by consolidating the available knowledge and providing a predictive framework, aims to stimulate and guide further research into the chemical and biological properties of 2-Methyl-2-(quinolin-6-yl)propanoic acid, ultimately contributing to the development of novel therapeutic agents.
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